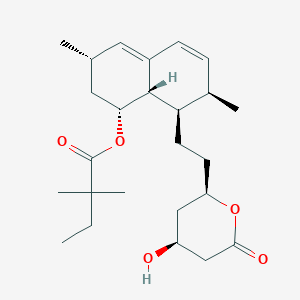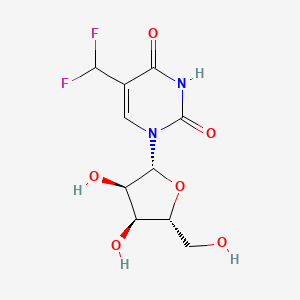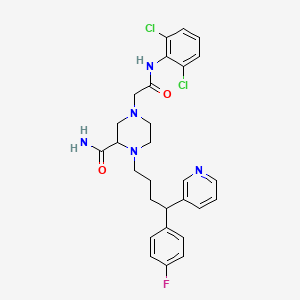![molecular formula C16H18N4 B15200347 N2-Mesityl-1H-benzo[d]imidazole-2,7-diamine](/img/structure/B15200347.png)
N2-Mesityl-1H-benzo[d]imidazole-2,7-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N2-Mesityl-1H-benzo[d]imidazole-2,7-diamine: is a chemical compound with the molecular formula C16H18N4 and a molecular weight of 266.34 g/mol . This compound belongs to the class of benzimidazole derivatives, which are known for their diverse applications in various fields such as pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N2-Mesityl-1H-benzo[d]imidazole-2,7-diamine typically involves the cyclization of amido-nitriles. One such method includes the use of nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . This reaction is mild enough to include a variety of functional groups, including aryl halides and aromatic heterocycles .
Industrial Production Methods: the general approach involves multi-step synthesis, often starting from commercially available precursors and utilizing catalytic processes to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: N2-Mesityl-1H-benzo[d]imidazole-2,7-diamine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions, particularly at the nitrogen atoms, to form various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions typically involve reagents like alkyl halides and aryl halides under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions include various substituted benzimidazole derivatives, which can have different functional groups attached to the nitrogen atoms .
Scientific Research Applications
N2-Mesityl-1H-benzo[d]imidazole-2,7-diamine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N2-Mesityl-1H-benzo[d]imidazole-2,7-diamine involves its interaction with specific molecular targets and pathways:
Molecular Targets: It can bind to various enzymes and receptors, modulating their activity.
Pathways Involved: The compound can influence multiple biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
Comparison with Similar Compounds
1-Methyl-1H-benzo[d]imidazol-2-amine: This compound shares a similar benzimidazole core but has different substituents, leading to distinct chemical and biological properties.
N2-(2,4,6-Trimethylphenyl)-1H-benzo[d]imidazole-2,7-diamine: This compound is structurally similar but has different substituents on the benzimidazole ring, affecting its reactivity and applications.
Uniqueness: N2-Mesityl-1H-benzo[d]imidazole-2,7-diamine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other benzimidazole derivatives .
Properties
Molecular Formula |
C16H18N4 |
|---|---|
Molecular Weight |
266.34 g/mol |
IUPAC Name |
2-N-(2,4,6-trimethylphenyl)-1H-benzimidazole-2,4-diamine |
InChI |
InChI=1S/C16H18N4/c1-9-7-10(2)14(11(3)8-9)19-16-18-13-6-4-5-12(17)15(13)20-16/h4-8H,17H2,1-3H3,(H2,18,19,20) |
InChI Key |
RAQJJESQAOARIK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC2=NC3=C(C=CC=C3N2)N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-Butyl-3',6'-dihydroxy-3H-spiro[isobenzofuran-1,9'-xanthen]-3-one](/img/structure/B15200291.png)
![Benzothiazole, 2-[(fluoromethyl)sulfonyl]-](/img/structure/B15200304.png)
![2-(3-(Dibenzo[b,d]furan-1-yl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B15200309.png)

![Methyl 7-methoxy-1H-pyrrolo[2,3-c]pyridine-3-carboxylate](/img/structure/B15200317.png)





![Rel-(3aR,6s,8aS)-N,N,2,2-tetramethyl-4,4,8,8-tetraphenyltetrahydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepin-6-amine](/img/structure/B15200376.png)

